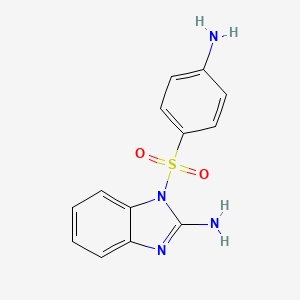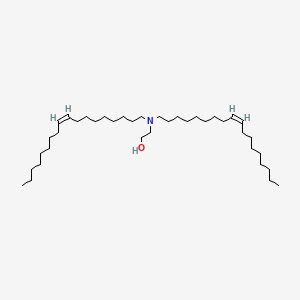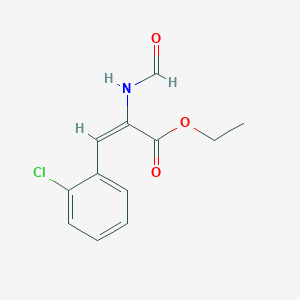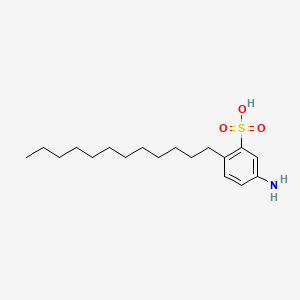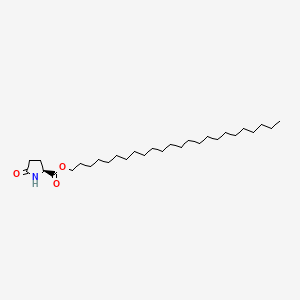
Tetracosyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C29H55NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetracosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetracosyl 5-oxo-L-prolinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Tetracosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 5-oxo-L-prolinase, which catalyzes the hydrolysis of 5-oxo-L-proline to L-glutamate . This enzymatic reaction is crucial in various metabolic pathways, including the γ-glutamyl cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-oxo-L-proline: A precursor to Tetracosyl 5-oxo-L-prolinate, involved in similar metabolic pathways.
L-proline: A related amino acid with similar structural features but different functional properties.
Tetracosanol: The alcohol component used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long alkyl chain (tetracosyl group) with a 5-oxo-L-proline moiety.
Eigenschaften
CAS-Nummer |
37673-40-8 |
|---|---|
Molekularformel |
C29H55NO3 |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
tetracosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-29(32)27-24-25-28(31)30-27/h27H,2-26H2,1H3,(H,30,31)/t27-/m0/s1 |
InChI-Schlüssel |
GNYRACNVVQQBII-MHZLTWQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


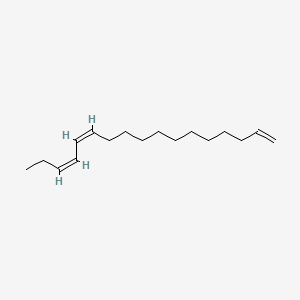

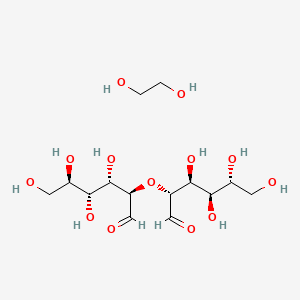
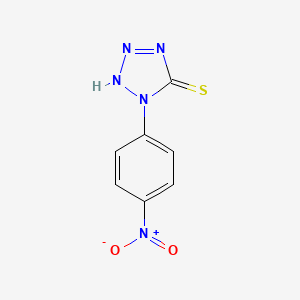
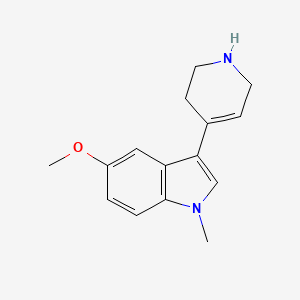

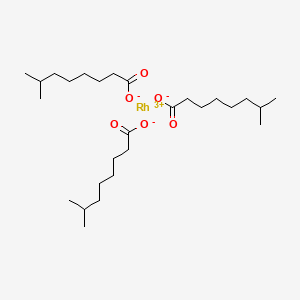
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

